molecular formula C9H5Cl2F3 B1632253 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene CAS No. 864725-22-4

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No. B1632253
CAS RN: 864725-22-4
M. Wt: 241.03 g/mol
InChI Key: UYBQBUZXULIDMQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a chemical compound with the molecular formula C9H5Cl2F3 . It is also known by other names such as 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene .


Synthesis Analysis

The synthesis of 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be achieved through a reaction between 1,3-dichlorobenzene and trifluoropropene . Another method involves a Wittig reaction between 3’,5’-dichloro-2,2,2-trifluorophenethane and Methyl triphenyl phosphonium bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, five hydrogen atoms, two chlorine atoms, and three fluorine atoms . The InChI string for this compound is InChI=1S/C9H5Cl2F3/c1-5(9(12,13)14)6-2-7(10)4-8(11)3-6/h2-4H,1H2 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 265.6±40.0 °C and a predicted density of 1.373±0.06 g/cm3 . It is also reported to have a larger density of 1.46 g/cm³, a boiling point of 132-134℃, and a melting point of -46℃ .

Scientific Research Applications

Synthesis and Molecular Structure

  • Electrochemical Behavior and Chemiluminescence : The study of electrochemistry and electrogenerated chemiluminescence (ECL) of compounds containing benzene cores and fluorene arms revealed that the electrochemical behaviors can be tuned by the fluorene arms. Such compounds exhibit strong absorption in the UV-vis spectrum and strong blue fluorescence emission, underlining their potential in electrochemical applications (Qi et al., 2016).

  • Regioselective Synthesis : A method for the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was developed, showcasing high regioselectivity in room temperature 1,3-dipolar cycloaddition reactions, which is crucial for creating specific molecular structures for various scientific applications (Hu et al., 2008).

  • Anion Transport : Benzene derivatives with strong electron-withdrawing substituents like trifluoromethyl and nitro groups have shown up to 789-fold increase in anionophoric activity, indicating their potential in creating efficient ion transport systems (Peng et al., 2016).

Photophysical Properties

  • Solid-State Fluorescence : Compounds with benzene and trifluoropropenyl groups were synthesized and shown to exhibit violet fluorescence in the solid state. The study underlines the influence of the fluorine atoms on extending the HOMOs and LUMOs and narrowing the HOMO-LUMO gaps, which is essential for applications in optoelectronics and material sciences (Shimizu et al., 2011).

  • Solvent-Dependent Molecular Aggregation : Studies on benzene derivatives in different solvents revealed that the molecular aggregation, influencing fluorescence properties, is significantly affected by solvent polarity and the structure of substituent groups. This insight is crucial for developing materials with tailored photophysical properties (Matwijczuk et al., 2016).

Safety and Hazards

Safety precautions should be taken when handling this compound. It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3/c1-5(9(12,13)14)6-2-7(10)4-8(11)3-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBQBUZXULIDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631118
Record name 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

CAS RN

864725-22-4
Record name 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,3,3-Trifluoropropene (3.2 g), potassium carbonate (4.6 g) and bis-(triphenylphosphine)-palladium chloride (0.2 g) is added to a solution of 3,5-dichlorophenylboronic acid in THF (20 ml) under nitrogen. After 3 hours at reflux, the reaction is quenched with ethyl acetate (50 ml) and water (50 ml). The organic phase is then extracted with water and with a saturated aqueous solution of NaCl, dried over Na2SO4 and concentrated in vacuo. The crude product is purified on silica gel (35×45 mm) using heptane (150 ml) as eluant to yield 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene (2.7 g), as a colorless oil. MS (HPLC/MS): no ionisation. Retention time: 5.10 min.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a solution of 25.0 g of 3,5-dichlorophenyl boric acid in 200 ml of tetrahydrofuran and 100 ml of water, 27.5 g of 2-bromo-3,3,3-trifluoropropene, 38.0 g of potassium carbonate and 1.84 g of dichlorobis(triphenylphosphine) palladium (II) were added, and stirred under reflux with heat for 3 hours. After the completion of the reaction and cooling to room temperature, 500 ml of ice water was added, and extracted with ethyl acetate (500 ml×1). The organic phase was washed with water, dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified with silica gel column chromatography that was eluated with hexane, and 25.7 g of the aimed product was obtained as colorless oily substance.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3,5-dichlorophenylboronic acid (5 g, 26.2 mmol), 2-bromo-3,3,3-trifluoroprop-1-ene (5 g, 28.6 mmol), K2CO3 (7.24 g, 52.4 mmol) and Pd(PPh3)2Cl2 (368 mg) in THF (20 mL) and H2O (10 mL) was heated at 70° C. in a sealed tube for 4 h. The mixture was cooled to rt and partitioned between ether (50 mL) and H2O (50 mL). The aqueous layer was extracted with ether (50 mL) and the combined organic layers were dried over Na2SO4. The solvent was removed under reduced pressure and the crude product was purified by column chromatography over silica gel eluted with hexanes to afford 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (5.77 g; yield 85%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.42 (t, J=2.0 Hz, 2 H), 7.34 (d, J=2.0 Hz, 1 H), 6.05 (s, 1 H), 5.82 (s, 1 H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
368 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of tetrahydrofuran (33 mL), ethylene glycol dimethyl ether (33 mL), and 4 N aqueous potassium hydroxide (33 mL) in a 200 mL Fisher-Porter sealed tube was added 3,5-dichlorophenylboronic acid (8.72 g, 45.7 mmol) and 2-bromo-3,3,3-trifluoro-propene (10.0 g, 57.2 mmol), followed by the addition of tetrakis(triphenylphosphine)-palladium(0) (264 mg, 0.229 mmol). The mixture was heated to 75° C. for 3 h. Then the reaction mixture was partitioned between diethyl ether and water. The aqueous extract was washed with diethyl ether (2×20 mL). The organic extracts were combined, dried (MgSO4), and concentrated under reduced pressure to provide a residue. The residue was purified by silica gel chromatography and eluted with hexane to afford 4.421 g of the title compound as a clear oil.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
264 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
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Reactant of Route 6
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

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